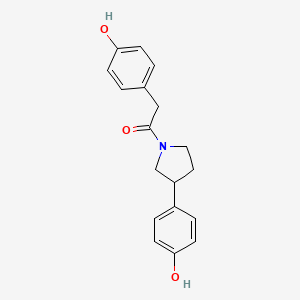

2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone

描述

属性

IUPAC Name |

2-(4-hydroxyphenyl)-1-[3-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-16-5-1-13(2-6-16)11-18(22)19-10-9-15(12-19)14-3-7-17(21)8-4-14/h1-8,15,20-21H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZIJVRIVVDFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=C(C=C2)O)C(=O)CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the reaction of 4-hydroxyphenylacetic acid with 4-hydroxyphenylacetyl chloride in the presence of a base, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation can lead to the formation of quinones or carboxylic acids.

Reduction may produce alcohols or amines.

Substitution reactions can result in the formation of derivatives with different functional groups.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its phenolic groups make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design.

Medicine: Research has indicated that this compound may have therapeutic properties, including anti-inflammatory and antioxidant effects. It is being explored for its potential use in treating various medical conditions.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its unique properties contribute to the development of new materials with enhanced performance.

作用机制

The mechanism by which 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrrolidine ring may interact with other molecules, influencing various biochemical pathways.

相似化合物的比较

Tyrosol: Another phenolic compound with similar antioxidant properties.

Raspberry Ketone: A compound with a similar structure used in dietary supplements.

4-Hydroxybenzylacetone: A related compound with applications in flavor and fragrance industries.

Uniqueness: 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone stands out due to its unique combination of phenolic groups and pyrrolidine ring, which provides distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone in various scientific and industrial applications

生物活性

2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone, also known as a derivative of flavonoids, has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes hydroxyl groups and a pyrrolidine moiety, which may contribute to its interactions with biological targets.

Chemical Structure and Properties

The compound's chemical formula is , and it is classified as a small organic molecule. The presence of multiple hydroxyl groups suggests potential for various biological interactions, particularly in enzyme inhibition and receptor binding.

| Property | Value |

|---|---|

| Molecular Weight | 445.55 g/mol |

| IUPAC Name | (2R,3R,4S)-3-(4-hydroxyphenyl)-4-methyl-2-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-3,4-dihydro-2H-1-benzopyran-6-ol |

| SMILES | CC(C(=O)C)C(C)C(C(=O)C)C(C(=O)C)C(C(=O)C)C(C(=O)C) |

| CAS Number | Not Available |

Enzyme Inhibition

Research indicates that compounds similar to 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone exhibit significant inhibitory effects on key enzymes involved in metabolic pathways. Notably, studies have shown that derivatives of this compound can inhibit acetyl-CoA carboxylases (ACC), which play a crucial role in fatty acid metabolism.

In one study, various derivatives were tested for their inhibitory activity against ACC1 and ACC2. The results demonstrated that certain compounds exhibited IC50 values below 1000 nM, indicating potent inhibition with low cytotoxicity against normal human embryonic lung fibroblast cells .

Antioxidant Activity

The presence of hydroxyl groups in the structure of 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone suggests strong antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is particularly relevant for potential therapeutic applications in diseases where oxidative damage is a contributing factor .

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound have yielded promising results. For instance, compounds derived from similar frameworks demonstrated low toxicity profiles while retaining significant biological activity against cancer cell lines. The MTT assay indicated that many tested compounds had IC50 values greater than 100 μM against normal cells, suggesting selectivity towards cancerous cells .

Case Study 1: ACC Inhibition

A recent study evaluated the biological activities of several derivatives of 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone against ACC enzymes. The most active compounds showed selective inhibition with IC50 values ranging from 172 nM to 940 nM for ACC2, highlighting their potential as therapeutic agents in metabolic disorders .

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capabilities of related compounds. The study utilized various assays to measure the ability of these compounds to neutralize free radicals. Results indicated that certain derivatives exhibited significant scavenging activity, reinforcing their potential utility in managing oxidative stress-related conditions .

常见问题

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for aromatic substitutions.

- Temperature Control : Maintaining 50–70°C minimizes side reactions during pyrrolidine ring closure .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yield in cross-coupling steps .

Basic: How can researchers confirm the molecular structure of this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 354.147) .

- Infrared (IR) Spectroscopy : Detects hydroxyl (3200–3500 cm⁻¹) and ketone (1680–1720 cm⁻¹) stretches .

Basic: What safety precautions are critical when handling intermediates during synthesis?

Methodological Answer:

- Hazard Identification : Intermediate aryl chlorides or sulfonates may be toxic or corrosive. Refer to safety data sheets (SDS) for specific hazards .

- Protective Measures :

- Use fume hoods to avoid inhalation of volatile solvents (e.g., THF, DMF).

- Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Emergency Protocols :

- For spills, neutralize acids/bases before disposal.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

- Variable Analysis : Compare reaction parameters such as:

| Parameter | Study A (Yield: 65%) | Study B (Yield: 45%) |

|---|---|---|

| Solvent | DMF | THF |

| Temperature | 70°C | 50°C |

| Catalyst Loading | 5 mol% Pd | 2 mol% Pd |

- Root-Cause Investigation :

- Low yields in Study B may stem from suboptimal Pd catalyst loading or lower reaction temperatures.

- Kinetic studies (e.g., time-resolved TLC) can identify incomplete reactions .

Advanced: How is SHELX software applied in crystallographic analysis of this compound?

Methodological Answer:

- Structure Solution :

- Validation :

Advanced: What methodologies are used to elucidate the reaction mechanisms of this compound in biological systems?

Methodological Answer:

- Kinetic Studies :

- Monitor substrate depletion via HPLC to determine rate constants (e.g., k~cat~ for enzyme inhibition) .

- Computational Modeling :

- Density Functional Theory (DFT) calculates transition-state energies for hydroxyl group interactions .

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like kinases .

- Isotopic Labeling :

- Use ¹⁸O-labeled water to trace ketone hydrolysis pathways .

Advanced: How can researchers address discrepancies in biological activity data across assays?

Methodological Answer:

- Assay Validation :

- Data Normalization :

- Meta-Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。